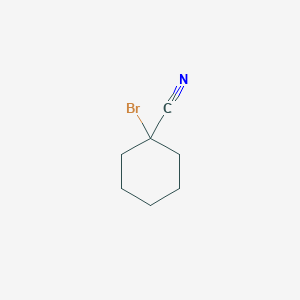

1-Bromocyclohexane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-7(6-9)4-2-1-3-5-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHHEJNVYJXXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676132-35-7 | |

| Record name | 1-bromocyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromocyclohexane 1 Carbonitrile and Analogues

Direct Functionalization Strategies for Cyclohexane (B81311) Scaffolds

Directly functionalizing a pre-existing cyclohexane ring offers an atom-economical approach to 1-bromocyclohexane-1-carbonitrile and related structures. This strategy hinges on the selective introduction of both a bromine atom and a nitrile group onto the same carbon atom of the cyclohexane framework.

Stereocontrolled Cyanation Methods

The introduction of a nitrile group onto a cyclohexane ring with stereocontrol is a critical step in the synthesis of specific isomers of brominated cyclohexane nitriles. While the target molecule, this compound, does not possess a chiral center at the C1 position, stereocontrol becomes crucial when dealing with substituted cyclohexane rings or when the introduction of the nitrile group could influence the stereochemistry of adjacent centers.

Traditional methods for introducing a nitrile group often involve the nucleophilic substitution of a leaving group, such as a halide, with a cyanide salt. libretexts.org For instance, reacting a brominated cyclohexane derivative with sodium or potassium cyanide can yield the corresponding nitrile. libretexts.org The stereochemical outcome of such reactions is often dependent on the reaction mechanism (SN1 vs. SN2).

More advanced methods focus on achieving high stereoselectivity. For example, stereoselective conjugate cyanation of unsaturated systems, like enals, can be achieved by combining photoredox and organocatalysis. researchgate.net This approach allows for the introduction of a cyanide group with good stereocontrol. researchgate.net While this specific example applies to a linear system, the principles could be adapted to cyclic systems.

Another modern approach involves the manganese-catalyzed ring-opening of cyclobutanol (B46151) substrates followed by cyanation, providing a route to aliphatic nitriles. researchgate.net Furthermore, asymmetric catalytic cyanation of aldehydes and their unsaturated counterparts is an area of active research. researchgate.net

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. organic-chemistry.orgrug.nl Similarly, one-pot syntheses, where sequential reactions are carried out in the same vessel, streamline synthetic processes by avoiding the isolation and purification of intermediates. nih.gov

Sequential Halogenation-Cyanation Protocols

A logical one-pot approach to this compound would involve the sequential halogenation and cyanation of a suitable cyclohexane precursor. For example, a one-pot reaction could be envisioned starting from cyclohexanone (B45756). The first step would be an α-bromination, followed by the introduction of the nitrile group.

Research into the halocyanation of alkenes using cyanogen (B1215507) halides (XCN) has shown that the reaction pathway can be either halogenation/cyanation or cyanation/halogenation, depending on the specific cyanogen halide and catalyst used. researchgate.net For instance, in a tris(pentafluorophenyl)borane-catalyzed reaction, BrCN tends to react via a cyanation/bromination pathway. researchgate.net This type of reactivity could potentially be applied to a cyclohexene-derived substrate to install both the bromo and cyano groups in a single step.

One-pot syntheses have been successfully employed for the creation of various functionalized cyclohexane derivatives. For instance, 2-(aryloxyacetyl)cyclohexane-1,3-diones have been synthesized in a one-pot procedure using N,N'-carbonyldiimidazole (CDI), triethylamine, and acetone (B3395972) cyanohydrin. nih.gov This demonstrates the feasibility of combining multiple reaction steps in a single pot to build complex cyclic systems.

Cycloaddition Reactions Leading to Brominated Cyclohexane Nitriles

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of six-membered rings. libretexts.org By carefully selecting the diene and dienophile, it is possible to generate highly functionalized cyclohexane derivatives.

A potential, albeit less direct, cycloaddition strategy for a brominated cyclohexane nitrile could involve a diene bearing a bromine atom and a dienophile containing a nitrile group, or vice versa. The Diels-Alder reaction is known to be highly stereospecific, which could be advantageous for controlling the stereochemistry of the resulting cyclohexane ring. libretexts.org

Another type of cycloaddition, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, is a well-established method for synthesizing five-membered heterocyclic rings like isoxazolines and isoxazoles. nih.govmdpi.com While this does not directly yield a cyclohexane ring, the resulting heterocycles can be valuable synthetic intermediates that could potentially be transformed into the desired carbocyclic system.

Functional Group Interconversions of Precursor Molecules

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. ub.edufiveable.meimperial.ac.uk This approach is particularly useful when the direct synthesis of the target molecule is challenging.

A plausible retrosynthetic analysis for this compound would involve precursor molecules such as 1-hydroxycyclohexane-1-carbonitrile or cyclohexanecarboxylic acid.

For instance, starting from cyclohexanone, a reaction with a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, would yield 1-hydroxycyclohexane-1-carbonitrile (a cyanohydrin). libretexts.org Subsequent conversion of the hydroxyl group to a bromine atom, for example, using a reagent like phosphorus tribromide or thionyl bromide in the presence of a bromide source, would lead to the desired product.

Alternatively, one could start with cyclohexanecarboxylic acid. This could be converted to the corresponding acid chloride, which could then be transformed into an amide. Dehydration of the primary amide would yield cyclohexanecarbonitrile (B123593). libretexts.org Subsequent α-bromination of the nitrile would provide this compound.

Another FGI pathway could involve the conversion of bromocyclohexane (B57405) to a Grignard reagent, which can then react with a source of the cyano group. vaia.com However, this would typically place the cyano group at the position of the bromine, not adjacent to it on the same carbon. A more elaborate sequence would be required.

The table below summarizes some of the key synthetic strategies discussed:

| Strategy | Starting Material (Example) | Key Transformation(s) | Product |

| Direct Functionalization | Cyclohexanone | α-Bromination followed by cyanation | This compound |

| Multi-Component Reaction | Cyclohexene (B86901) derivative | Halogenation/Cyanation | Brominated cyclohexane nitrile |

| Functional Group Interconversion | Cyclohexanone | Cyanohydrin formation followed by substitution of OH with Br | This compound |

| Functional Group Interconversion | Cyclohexanecarboxylic acid | Amide formation, dehydration to nitrile, α-bromination | This compound |

Conversion of Halogenated Cyclohexanones and Enones to Nitriles

One effective strategy for the synthesis of this compound involves the conversion of α-halocyclohexanones. A key transformation in this approach is the reductive cyanation of α-bromo ketones, which allows for the formation of α-cyano ketones bearing a quaternary carbon center. cluster-science.com This method is particularly relevant as this compound possesses such a stereocenter.

The general procedure for this conversion involves the reaction of an α-bromo ketone with an electrophilic cyanating reagent in the presence of a reducing agent, such as zinc dust. cluster-science.com This process is believed to proceed through the in-situ formation of a Reformatsky-type reagent. The reaction tolerates a variety of functional groups and can be performed under mild conditions. While this specific reaction directly yields an α-cyano ketone from an α-bromo ketone, a plausible pathway to this compound could involve the initial α-bromination of cyclohexanone, followed by a cyanation step that retains the bromine atom.

Another potential route starts from cyclohexanone, which can be converted to cyclohexanecarbonitrile through various methods, including a one-pot synthesis involving the formation of a hydrazone intermediate followed by oxidation. scirp.org Subsequent α-bromination of the resulting cyclohexanecarbonitrile would then yield the target compound. The direct α-bromination of nitriles can be challenging, but methods analogous to the Hell-Volhard-Zelinskii reaction for carboxylic acids, which proceeds via an acid halide intermediate, could potentially be adapted for this purpose. libretexts.orglibretexts.org

Synthesis from Bromocyclohexane Precursors

An alternative synthetic strategy commences with bromocyclohexane. The direct conversion of bromocyclohexane to cyclohexanecarbonitrile can be achieved through a nucleophilic substitution reaction using a cyanide salt, such as sodium or potassium cyanide. vaia.com This SN2 reaction is a well-established method for introducing a nitrile group.

To obtain this compound from this intermediate, a subsequent α-bromination of the cyclohexanecarbonitrile would be necessary. As mentioned previously, the development of efficient methods for the direct α-bromination of nitriles is a key step in this synthetic sequence.

Catalytic and Asymmetric Synthetic Approaches

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are also crucial for accessing chiral molecules with high enantiopurity.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound and its analogues, transition metal catalysts can be employed for cyanation reactions. For instance, palladium-catalyzed α-alkylation of carbonyl compounds has been extensively studied and could be adapted for the introduction of the cyano group. mdpi.com

More recently, visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for various transformations. An organic photoredox catalyst, such as Fukuzumi's acridinium (B8443388) catalyst, has been shown to facilitate the cyanation of alkyltrifluoroborates. acs.org This approach could potentially be applied to a suitably functionalized cyclohexane precursor to install the nitrile group. While not a direct synthesis of the bromo-nitrile, it represents a modern catalytic strategy for the cyanation step.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Zinc dust / Electrophilic cyanating reagent | α-Bromo ketones/esters/amides | α-Cyano ketones/esters/amides | Forms quaternary carbon centers; mild conditions. cluster-science.com |

| Palladium complexes | Carbonyl compounds | α-Alkylated carbonyls | Versatile for C-C bond formation. mdpi.com |

| Eosin Y / Visible light | Potassium α-aminomethyltrifluoroborates | Allylic/homoallylic amines | Iridium- and ruthenium-free photoredox catalysis. acs.org |

| Fukuzumi's acridinium catalyst / Visible light | Alkyltrifluoroborates | Alkyl nitriles | Metal-free photoredox cyanation. acs.org |

Organocatalytic Methods for Chiral Control

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. For the synthesis of chiral analogues of this compound, organocatalysis offers promising strategies for controlling the stereochemistry of both the bromination and cyanation steps.

The enantioselective α-bromination of aldehydes and ketones can be achieved with high efficiency using chiral amine catalysts. For example, C2-symmetric diphenylpyrrolidine catalysts have been used for the α-bromination of aldehydes with high enantiomeric excess (ee), while C2-symmetric imidazolidinones are effective for the asymmetric α-bromination of ketones. nih.govresearchgate.netrsc.org This approach could be used to generate a chiral α-bromocyclohexanone intermediate, which could then be converted to the chiral target molecule.

Furthermore, organocatalytic methods for the asymmetric cyanation of ketones have been developed. Chiral confined imidodiphosphorimidates (IDPi) have been shown to catalyze the highly enantioselective silylcyanation of a broad range of ketones, including challenging substrates. nih.gov This method provides a direct route to chiral cyanohydrins, which are precursors to other functional groups. The combination of asymmetric bromination and cyanation, potentially in a sequential or one-pot manner, represents a powerful strategy for the synthesis of enantioenriched this compound analogues.

| Catalyst | Substrate | Reagent | Product | Enantiomeric Excess (ee) |

| C2-symmetric diphenylpyrrolidine | Aldehydes | N-Bromosuccinimide (NBS) | α-Bromo aldehydes | Up to 96% |

| C2-symmetric imidazolidinone | Ketones | N-Bromosuccinimide (NBS) | α-Bromo ketones | Up to 94% |

| Chiral Imidodiphosphorimidate (IDPi) | Ketones | Trimethylsilyl cyanide (TMSCN) | Chiral silylcyanohydrins | Up to 98:2 er |

Elucidating the Reactivity Profile of 1 Bromocyclohexane 1 Carbonitrile

Nucleophilic Substitution Reactions at the Quaternary Carbon Center

The carbon atom attached to the bromine is a tertiary, quaternary-like center, which dictates the mechanism and outcome of nucleophilic substitution reactions.

Nucleophilic substitution at the tertiary carbon center of 1-bromocyclohexane-1-carbonitrile predominantly proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism. wikipedia.org This preference is due to the steric hindrance around the reaction center, which impedes the backside attack required for a bimolecular (S(_N)2) reaction. wikipedia.org The S(_N)1 pathway involves a two-step process:

Formation of a Carbocation: The rate-determining step is the spontaneous dissociation of the bromide leaving group, facilitated by a polar protic solvent. This results in the formation of a planar, tertiary carbocation intermediate. wikipedia.orgchemistrysteps.com The stability of this carbocation is enhanced by the inductive effect and hyperconjugation from the cyclohexyl ring. wikipedia.org

Nucleophilic Attack: The nucleophile can then attack the planar carbocation from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral. wikipedia.org

The regioselectivity of these reactions is high, with the substitution occurring exclusively at the carbon atom bearing the bromine atom. Side reactions, such as elimination (E1), can compete with substitution, especially under high temperatures or when using a strong base. wikipedia.org

Table 1: Mechanistic Details of Nucleophilic Substitution

| Feature | Description |

| Dominant Mechanism | S(_N)1 wikipedia.org |

| Rate-Determining Step | Formation of a tertiary carbocation chemistrysteps.com |

| Intermediate | Planar tertiary carbocation wikipedia.org |

| Stereochemistry | Leads to racemization wikipedia.org |

| Competing Reactions | E1 Elimination wikipedia.org |

This compound serves as an effective alkylating agent, reacting with a variety of nucleophiles. biosynth.com

Oxygen-based Nucleophiles: Reactions with oxygen nucleophiles like water or alcohols (solvolysis) in a polar solvent lead to the formation of 1-hydroxycyclohexane-1-carbonitrile or 1-alkoxycyclohexane-1-carbonitrile, respectively. These reactions typically proceed via the S(_N)1 mechanism. chemistrysteps.com

Nitrogen-based Nucleophiles: Nitrogen nucleophiles, such as ammonia, primary, and secondary amines, can react to form the corresponding substituted aminocyclohexane-carbonitriles. wizeprep.comlibretexts.org The compound also shows high reactivity with nitroalkanes, which can act as nucleophiles to synthesize diamines. biosynth.com

Carbon-based Nucleophiles: The compound readily undergoes reactions with carbon nucleophiles. For instance, it can react with other functionalized organic halides in what is described as an orthogonal alkylation, forming a new carbon-carbon bond. biosynth.com This highlights its utility in constructing more complex carbon skeletons.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Product |

| Oxygen-based | Water (H₂O) | 1-Hydroxycyclohexane-1-carbonitrile |

| Nitrogen-based | Ammonia (NH₃) | 1-Aminocyclohexane-1-carbonitrile |

| Carbon-based | Functionalized Organic Halides | C-C bond formation biosynth.com |

| Nitrogen/Oxygen | Nitroalkanes | Precursors to diamines biosynth.com |

Transformations of the Nitrile Moiety

The nitrile group (—C≡N) is a versatile functional group that can be converted into several other important chemical entities, including amines, carboxylic acids, and ketones. libretexts.orgaskfilo.com

The nitrile group can be completely reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent, followed by an aqueous workup. askfilo.com Catalytic hydrogenation, for instance, using hydrogen gas (H₂) over a Raney nickel catalyst, is also an effective method for this conversion. vaia.com This reaction proceeds by the addition of hydrogen atoms across the carbon-nitrogen triple bond, yielding (1-bromocyclohexyl)methanamine.

Table 3: Reduction of the Nitrile Group

| Reagent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | (1-Bromocyclohexyl)methanamine | askfilo.com |

| Hydrogen (H₂) / Raney Nickel | (1-Bromocyclohexyl)methanamine | vaia.com |

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid solution, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of 1-bromocyclohexane-1-carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), initially forms the salt of the carboxylic acid (a carboxylate). libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final 1-bromocyclohexane-1-carboxylic acid. libretexts.org

Table 4: Hydrolysis of the Nitrile Group

| Conditions | Intermediate | Final Product | Reference |

| H₃O⁺, Heat | 1-Bromocyclohexane-1-carboxamide | 1-Bromocyclohexane-1-carboxylic Acid | chemistrysteps.comlibretexts.org |

| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 1-Bromocyclohexane-1-carboxamide | 1-Bromocyclohexane-1-carboxylic Acid | libretexts.org |

A key reaction of the nitrile group is its ability to react with organometallic reagents, such as Grignard reagents (R-MgX), to produce ketones. masterorganicchemistry.com The reaction involves the nucleophilic addition of the carbanion-like R-group from the Grignard reagent to the electrophilic carbon of the nitrile. masterorganicchemistry.comlibretexts.org This forms an intermediate imine anion (as a magnesium salt), which is stable to further addition of the Grignard reagent. leah4sci.com Subsequent hydrolysis of this intermediate with aqueous acid breaks down the imine to yield a ketone. masterorganicchemistry.comyoutube.com For example, reacting this compound with methyl magnesium bromide (CH₃MgBr) followed by acidic workup would produce 1-acetyl-1-bromocyclohexane.

Table 5: Grignard Reaction for Ketone Synthesis

| Grignard Reagent (R-MgX) | Intermediate | Final Product (Ketone) | Reference |

| e.g., Methyl magnesium bromide (CH₃MgBr) | Imine anion magnesium salt | 1-Acetyl-1-bromocyclohexane | masterorganicchemistry.comleah4sci.com |

Radical Reactions and Electron Transfer Processes

The tertiary nature of the carbon atom bearing the bromine and nitrile groups in this compound makes it a substrate for radical reactions. These reactions proceed through the formation of a 1-cyanocyclohexyl radical intermediate.

Generation and Reactivity of Radical Intermediates

The 1-cyanocyclohexyl radical is typically generated through homolytic cleavage of the carbon-bromine bond. This process can be initiated by radical initiators, such as peroxides, or by exposure to heat or light. libretexts.org The resulting 1-cyanocyclohexyl radical is a carbon-centered radical, where the unpaired electron resides on the tertiary carbon of the cyclohexane (B81311) ring.

The reactivity of this radical intermediate is influenced by the presence of the electron-withdrawing nitrile group. This group can stabilize the adjacent radical center to some extent. The primary modes of reaction for the 1-cyanocyclohexyl radical include hydrogen abstraction, addition to multiple bonds, and termination reactions. libretexts.org In hydrogen abstraction, the radical abstracts a hydrogen atom from a suitable donor molecule, resulting in the formation of cyclohexanecarbonitrile (B123593) and a new radical species. Termination can occur when two radical species combine to form a stable, non-radical product. libretexts.org

Radical Cyclization and Addition Reactions

Radical cyclization reactions are powerful transformations that form cyclic products via radical intermediates. wikipedia.org These reactions generally involve three main steps: selective radical generation, an intramolecular radical cyclization, and conversion of the cyclized radical into the final product. wikipedia.org While specific examples involving the 1-cyanocyclohexyl radical from this compound are not extensively detailed in the provided search results, the general principles of radical cyclization can be applied. For a cyclization to occur, an unsaturated functional group, such as an alkene or alkyne, would need to be present elsewhere in a molecule derived from this compound. The 1-cyanocyclohexyl radical could then, in principle, add intramolecularly to this multiple bond. wikipedia.orgnih.gov

Radical addition reactions to carbon-carbon multiple bonds are characterized by the regioselective addition of a carbon-centered radical to the less substituted carbon atom of the double bond. libretexts.orglibretexts.orgpharmaguideline.com This generates a new, more stable radical intermediate. libretexts.orgpharmaguideline.com For instance, if the 1-cyanocyclohexyl radical were to react with an alkene, it would add to the double bond, creating a new carbon-carbon bond and a new radical center on the adjacent carbon of the alkene. libretexts.orgucr.edu This new radical would then need to be quenched, often by abstracting a hydrogen atom from a donor, to complete the reaction. libretexts.org

The table below outlines the general steps and key features of these radical processes.

| Reaction Type | Initiation | Propagation | Key Features |

| Radical Cyclization | Generation of the 1-cyanocyclohexyl radical. | Intramolecular addition of the radical to a multiple bond within the same molecule. | Forms a new ring structure. wikipedia.org |

| Radical Addition | Generation of the 1-cyanocyclohexyl radical. | Intermolecular addition of the radical to an external alkene or alkyne. | Forms a new C-C bond and a new radical intermediate. libretexts.org |

Elimination Reactions

Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form an alkene, specifically 1-cyanocyclohexene. These reactions can proceed through different mechanistic pathways.

E1 and E2 Elimination Pathways and Their Interplay

Elimination reactions are broadly classified as E1 (elimination, unimolecular) and E2 (elimination, bimolecular). masterorganicchemistry.com

The E1 pathway is a two-step mechanism. saskoer.ca

Formation of a carbocation: The C-Br bond breaks, and the leaving group (bromide ion) departs, forming a tertiary carbocation intermediate. This is the slow, rate-determining step. saskoer.caiitk.ac.in

Deprotonation: A weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π bond and the alkene product. saskoer.ca

The E2 pathway is a one-step, concerted mechanism. libretexts.org A strong base removes a proton from a β-carbon at the same time as the C-Br bond breaks and the π bond is formed. bits-pilani.ac.in This pathway requires a specific stereochemical arrangement known as anti-periplanar geometry, where the hydrogen to be removed and the leaving group are in the same plane and on opposite sides of the C-C bond. chemistrysteps.comumkc.edu In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. chemistrysteps.com

The interplay between E1 and E2 for this compound depends primarily on the strength of the base used.

Strong bases (e.g., hydroxide, alkoxides) favor the E2 mechanism . iitk.ac.inlibretexts.org

Weak bases (e.g., water, alcohols) and polar protic solvents favor the E1 mechanism , as they can stabilize the carbocation intermediate. masterorganicchemistry.comiitk.ac.in

The table below summarizes the conditions favoring each pathway for a tertiary substrate like this compound.

| Factor | E1 Pathway | E2 Pathway |

| Base | Weak base (e.g., H₂O, ROH) iitk.ac.in | Strong base (e.g., OH⁻, RO⁻) iitk.ac.in |

| Solvent | Polar protic (stabilizes carbocation) iitk.ac.in | Favored by a range of solvents, but rate is dependent on base strength. |

| Mechanism | Two steps, via carbocation saskoer.ca | One step, concerted libretexts.org |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Stereochemistry | No specific requirement saskoer.ca | Requires anti-periplanar geometry chemistrysteps.com |

Competing Substitution vs. Elimination Outcomes

For tertiary alkyl halides like this compound, substitution and elimination reactions are often in competition. libretexts.orgyoutube.comchemguide.co.uk The tertiary carbon is sterically hindered, which disfavors the SN2 mechanism. libretexts.orgyoutube.com Therefore, the competition is primarily between SN1, E1, and E2 reactions.

The outcome of the reaction is influenced by several factors:

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles can lead to substitution products, but strong bases will favor E2 elimination. libretexts.orggatech.edu Strong, sterically hindered bases (like potassium tert-butoxide) almost exclusively yield the elimination product. youtube.comgatech.edu Weak nucleophiles/weak bases in polar protic solvents will lead to a mixture of SN1 and E1 products. iitk.ac.inyoutube.com

Temperature: Higher temperatures generally favor elimination over substitution. youtube.comyoutube.com Elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change, which is favored at higher temperatures. bits-pilani.ac.in

Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring SN1 and E1 pathways. iitk.ac.in

The following table outlines the expected major products under different conditions for a tertiary substrate.

| Reagent Conditions | Favored Mechanism(s) | Major Product(s) |

| Strong, sterically hindered base (e.g., t-BuOK) | E2 gatech.edu | Elimination (1-Cyanocyclohexene) |

| Strong, unhindered base/nucleophile (e.g., EtO⁻) | E2 favored over SN2 youtube.com | Elimination (1-Cyanocyclohexene) |

| Weak nucleophile/weak base (e.g., H₂O, EtOH) | SN1 and E1 libretexts.org | Mixture of Substitution and Elimination |

| Strong nucleophile, weak base (e.g., CN⁻, HS⁻) | SN1 (due to tertiary substrate) | Substitution |

It is important to note that due to the tertiary nature of the substrate, SN2 reactions are not a significant competing pathway. youtube.com The competition is mainly between E2 (with strong bases) and a mixture of SN1/E1 (with weak bases/nucleophiles). iitk.ac.inlibretexts.org

Mechanistic Investigations and Kinetic Studies of 1 Bromocyclohexane 1 Carbonitrile Transformations

Detailed Reaction Mechanisms

The mechanisms by which 1-bromocyclohexane-1-carbonitrile reacts are largely determined by whether the process is unimolecular or bimolecular.

As a tertiary alkyl halide, this compound is prone to unimolecular reactions (SN1 and E1), which proceed through a carbocation intermediate. A unimolecular process involves the rearrangement of a single molecule to form the product molecules in the rate-determining step. libretexts.org The initial and most critical step is the spontaneous, heterolytic cleavage of the carbon-bromine bond. This dissociation is energetically demanding but results in the formation of a relatively stable tertiary carbocation and a bromide anion.

The stability of this tertiary carbocation is a key driving force. Carbocation stability increases with the number of alkyl substituents on the positively charged carbon (tertiary > secondary > primary). masterorganicchemistry.com In some reactions, if a more stable carbocation can be formed, a rearrangement such as a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift may occur. masterorganicchemistry.comlibretexts.org This process is thermodynamically driven by the conversion of a less stable carbocation to a more stable one. libretexts.org However, in the case of the 1-cyano-cyclohexyl carbocation formed from this compound, rearrangement is unlikely as the carbocation is already tertiary and situated within a stable six-membered ring.

Bimolecular reactions, such as SN2 and E2, involve the collision of two reactant molecules in the rate-determining step. These reactions are characterized by a concerted flow of electrons, where bonds are broken and formed simultaneously in a single step, proceeding through a transition state rather than a stable intermediate. The SN2 mechanism, for instance, requires a nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack).

For this compound, bimolecular pathways are significantly hindered. The tertiary nature of the carbon atom bearing the bromine atom creates substantial steric hindrance, physically blocking the nucleophile from accessing the required trajectory for a backside attack. Therefore, SN2 reactions are generally not observed for this compound.

Cyclic intermediates are common in certain types of reactions involving halogens. A prominent example is the formation of a cyclic bromonium ion during the electrophilic addition of bromine (Br₂) to an alkene, such as cyclohexene (B86901). libretexts.org In this process, the bromine atom and the two carbon atoms of the former double bond form a three-membered ring. libretexts.org This bromonium ion intermediate is then opened by the attack of a nucleophile (like a bromide ion) in a subsequent step.

It is important to clarify that this type of cyclic bromonium ion is not formed from this compound during its characteristic substitution or elimination reactions. The concept is relevant in the broader context of bromine chemistry and illustrates one of the diverse roles cyclic intermediates can play in reaction mechanisms.

Kinetic Analyses and Rate-Determining Steps

The rate of this process is dependent only on the concentration of the substrate, this compound. It is independent of the concentration of the nucleophile because the nucleophile only participates in a subsequent, faster step. wikipedia.org This leads to a first-order rate law:

Rate = k[C₇H₁₀BrN]

Where 'k' is the rate constant and [C₇H₁₀BrN] is the concentration of this compound. Experimental data showing that the reaction is first-order in the substrate confirms that the mechanism proceeds through a slow, unimolecular step. jackwestin.com

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Relative Initial Rate |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 |

| 2 | 0.2 | 0.1 | 2 |

| 3 | 0.1 | 0.2 | 1 |

Understanding Catalytic Cycles and Ligand Effects

For instance, transition metal catalysts, such as those based on palladium or rhodium, are widely used in organic synthesis for reactions like cross-coupling and carbonylation. iastate.edu In a hypothetical catalytic cycle, the catalyst might first react with this compound in an oxidative addition step.

Ligands , which are molecules or ions that bind to the central metal atom of a catalyst, play a critical role in modulating the catalyst's reactivity, stability, and selectivity. nih.gov For example, in palladium-catalyzed carbonylation reactions, triphenylphosphine (B44618) ligands can be used to achieve high yields of esters. iastate.edu The electronic and steric properties of the ligands can be fine-tuned to control the reaction outcome, preventing side reactions and potentially inducing stereoselectivity. nih.gov While specific catalytic systems for this compound are highly specialized, the general principles of catalytic cycles and ligand effects are fundamental to expanding its synthetic utility.

Stereochemical and Regiochemical Control in 1 Bromocyclohexane 1 Carbonitrile Chemistry

Regioselectivity in Ring Functionalization

Regioselectivity in elimination reactions of substituted cyclohexanes dictates the position of the newly formed double bond. In the case of 1-bromocyclohexane-1-carbonitrile, elimination of hydrogen bromide would lead to the formation of an alkene. The primary sites for deprotonation are the β-carbons at the C2 and C6 positions. The competition between different elimination pathways is governed by established principles such as Zaitsev's and Hofmann's rules, which are heavily influenced by steric and electronic factors.

Elimination reactions can yield multiple constitutional isomers, and the prediction of the major product is often guided by Zaitsev's or Hofmann's rule. chemistrysteps.com

Zaitsev's Rule predicts the formation of the more substituted, and therefore generally more thermodynamically stable, alkene as the major product. chemistrysteps.comchadsprep.com This outcome is favored when using small, strong bases. orgoreview.com The rule suggests that a proton is preferentially removed from the β-carbon that is bonded to the fewest number of hydrogen atoms. orgoreview.com

Hofmann Elimination , conversely, describes the preferential formation of the least substituted alkene. masterorganicchemistry.comlibretexts.org This pathway is typically dominant when a sterically hindered (bulky) base is used, or when the leaving group is particularly large, such as a quaternary ammonium (B1175870) salt (-NR₃⁺). masterorganicchemistry.comlibretexts.org The steric bulk of the base or leaving group makes the approach to the more substituted β-carbon difficult, favoring the abstraction of a more accessible proton from the less substituted β-carbon. chemistrysteps.com

In cyclohexyl systems, E2 elimination has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement. chemistrysteps.com This means elimination can only occur from a chair conformation where the leaving group is in an axial position. chemistrysteps.com If the required trans-diaxial hydrogen is not available for the formation of the Zaitsev product, the Hofmann product may be formed, even with a small base. orgoreview.com

The regiochemical outcome of elimination reactions is a fine balance between steric and electronic effects. libretexts.orglibretexts.org

Steric Factors:

Size of the Base: As mentioned, bulky bases like potassium tert-butoxide preferentially abstract the most sterically accessible proton, leading to the Hofmann product. chemistrysteps.comwizeprep.com Smaller bases like sodium ethoxide are more likely to yield the Zaitsev product, assuming the transition state is not overly crowded. orgoreview.com

Leaving Group Size: Large leaving groups can sterically hinder the approach to the more substituted β-carbon, favoring the Hofmann product. libretexts.org

Substrate Structure: In this compound, the quaternary C1 center is inherently crowded. This crowding can influence the accessibility of the β-hydrogens at C2 and C6 to the incoming base.

Electronic Factors:

Alkene Stability: The driving force for Zaitsev's rule is the increased stability of more highly substituted alkenes, which is attributed to hyperconjugation. libretexts.orglibretexts.org

Acidity of β-Protons: Electron-withdrawing groups can increase the acidity of nearby protons. In this compound, the nitrile (-C≡N) group is strongly electron-withdrawing. This effect could increase the acidity of the β-protons at C2 and C6, potentially influencing the reaction mechanism towards an E1cB-like transition state where proton acidity is a key factor. Ingold and Bunnett suggested that positively charged leaving groups increase the acidity of β-protons, and substituents can modulate this effect. libretexts.org

| Factor | Favors Zaitsev Product (More Substituted Alkene) | Favors Hofmann Product (Less Substituted Alkene) |

|---|---|---|

| Base | Small, unhindered base (e.g., Sodium ethoxide) | Bulky, sterically hindered base (e.g., Potassium tert-butoxide) wizeprep.com |

| Leaving Group | Small, neutral leaving group (e.g., Br, Cl) | Bulky, charged leaving group (e.g., -NR₃⁺) libretexts.org |

| Reaction Temperature | Higher temperatures often favor the more stable thermodynamic product | Lower temperatures may favor the kinetic product, which can be the Hofmann product if the corresponding transition state is lower in energy |

| Substrate Stereochemistry | Requires an available anti-periplanar β-hydrogen leading to the more substituted alkene chemistrysteps.com | Steric hindrance around the more substituted β-position; lack of an anti-periplanar β-hydrogen for Zaitsev elimination orgoreview.commasterorganicchemistry.com |

Diastereoselectivity and Enantioselectivity in Transformations

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. For this compound, this involves managing the stereochemistry at the C1 quaternary center and inducing stereoselectivity at other positions on the ring.

The C1 atom in this compound is a prochiral center. Transformations at this site, such as nucleophilic substitution of the bromide, can potentially create a chiral center. The stereochemical outcome depends heavily on the reaction mechanism.

An Sₙ1-type reaction would proceed through a planar carbocation intermediate. Subsequent attack by a nucleophile would occur from either face with roughly equal probability, leading to a racemic mixture of enantiomers.

An Sₙ2-type reaction , known for destroying stereochemistry in many cases, could theoretically proceed with an inversion of configuration. However, Sₙ2 reactions at tertiary carbons are generally disfavored due to steric hindrance.

Enantioselective control requires the use of chiral reagents, catalysts, or auxiliaries. Asymmetric synthesis strategies could be employed to favor the formation of one enantiomer over the other. For example, a chiral catalyst could coordinate to the substrate and the incoming nucleophile, creating a diastereomeric transition state that favors one product. chemistryworld.com Research has demonstrated the possibility of high asymmetric induction at newly formed quaternary carbons through the use of metal complexes and chiral auxiliaries. rsc.org

The existing stereocenter (or the bulky substituents at C1) can influence the stereochemical outcome of reactions at other positions on the cyclohexane (B81311) ring. This is known as asymmetric induction.

The bulky bromine atom and the linear nitrile group at the C1 position create a sterically differentiated environment on the two faces of the cyclohexane ring. Reagents will preferentially approach the ring from the less hindered face. cureffi.org For example, in an epoxidation or hydrogenation of an alkene derived from this compound, the directing group at C1 would likely force the reagent to add to the opposite face of the ring, leading to a high degree of diastereoselectivity. This principle is well-established in cyclohexane chemistry, where bulky groups like a t-butyl group dictate the facial selectivity of reactions. cureffi.org

When a reaction can produce two or more different stereoisomers, the product ratio can often be controlled by the reaction conditions. wikipedia.org This is the principle of kinetic versus thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures and under irreversible conditions, the major product is the one that is formed fastest. libretexts.org This "kinetic product" corresponds to the reaction pathway with the lowest activation energy. wikipedia.org In the context of cyclohexane stereoisomers, the kinetic product might arise from an attack on the most stable ground-state conformation of the reactant, even if it leads to a less stable product.

The choice between kinetic and thermodynamic conditions can be a powerful tool for selecting a desired stereoisomer in the synthesis of complex molecules derived from this compound. nih.gov

| Aspect | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Conditions | Low temperature, short reaction time, strong/non-reversible reagents libretexts.org | High temperature, long reaction time, conditions allowing for equilibrium wikipedia.orgmasterorganicchemistry.com |

| Governing Factor | Rate of product formation (lowest activation energy) wikipedia.org | Stability of the final product (lowest Gibbs free energy) masterorganicchemistry.com |

| Product Characteristics | Forms fastest; not necessarily the most stable product | Most stable product; not necessarily the one that forms fastest |

| Reversibility | Reaction is effectively irreversible libretexts.org | Reaction is reversible, allowing equilibrium to be reached masterorganicchemistry.com |

Stereospecificity and Stereoselectivity in Bond-Forming Reactions

In the context of this compound chemistry, the principles of stereospecificity and stereoselectivity are paramount in dictating the three-dimensional arrangement of atoms in the products of its formation and subsequent reactions. A reaction is termed stereoselective when it preferentially forms one stereoisomer over others from a single reactant that is not necessarily chiral. masterorganicchemistry.comgacariyalur.ac.in In contrast, a stereospecific reaction is one where different stereoisomers of a starting material react to yield stereochemically distinct products. libretexts.orglibretexts.org All stereospecific reactions are inherently stereoselective, but the reverse is not always true. pearson.com These concepts are crucial for controlling the geometry of molecules, particularly in cyclic systems where rotation is restricted.

Syn and Anti Addition Mechanisms in Cyclohexene (B86901) Derivatives

The formation of substituted cyclohexanes often involves addition reactions to a cyclohexene precursor. The stereochemical outcome of these additions is governed by whether the two new substituents add to the same face (syn-addition) or to opposite faces (anti-addition) of the double bond. oxfordsciencetrove.com

The halogenation of an alkene, such as the bromination of cyclohexene, serves as a classic example of a stereospecific anti-addition. libretexts.org The mechanism proceeds through a cyclic bromonium ion intermediate, which shields one face of the original double bond. youtube.comyoutube.com The subsequent attack by a bromide ion must occur from the opposite face, resulting exclusively in the trans-diastereomer. libretexts.orgyoutube.com It is not possible to form the cis-diastereomer through this mechanism. libretexts.org

Conversely, the addition of hydrogen halides like hydrogen bromide (HBr) to a simple alkene like cyclohexene is typically not stereospecific. libretexts.orgchemguide.co.uk This reaction proceeds through a planar carbocation intermediate after the initial protonation of the double bond. masterorganicchemistry.com The nucleophilic bromide ion can then attack this flat intermediate from either the top or bottom face, leading to a mixture of both syn- and anti-addition products. masterorganicchemistry.comoxfordsciencetrove.com

The synthesis of this compound itself would involve the addition of both a bromine atom and a nitrile group to a double bond. While specific methods for this direct transformation are not widely documented, the principles of syn and anti addition would apply if, for example, a starting material like 1-cyanocyclohexene were to be used. The stereochemical outcome would depend heavily on the specific reagents and reaction mechanism employed.

Table 1: Stereochemical Outcomes of Addition Reactions to Cyclohexene

| Reaction | Reagent(s) | Mechanism | Stereochemistry | Product(s) |

| Halogenation | Br₂ | Electrophilic Addition (via Bromonium Ion) | Anti (Stereospecific) libretexts.orgyoutube.com | trans-1,2-Dibromocyclohexane |

| Hydrohalogenation | HBr | Electrophilic Addition (via Carbocation) | Mixture of Syn and Anti (Not Stereospecific) masterorganicchemistry.com | Bromocyclohexane (B57405) |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Concerted Addition | Syn (Stereospecific) | Cyclohexanol |

| Catalytic Hydrogenation | H₂, Pt/Pd/Ni | Surface Catalysis | Syn (Stereospecific) gacariyalur.ac.in | Cyclohexane |

Backside Attack and Inversion of Configuration

The concept of a backside attack leading to an inversion of configuration is the hallmark of the bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgmasterorganicchemistry.com In this one-step, concerted mechanism, an incoming nucleophile attacks the electrophilic carbon atom from the side directly opposite to the leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.com This approach, at 180° to the leaving group, results in the stereochemistry at the carbon center being inverted, much like an umbrella turning inside out in a strong wind. masterorganicchemistry.com

However, the feasibility of an SN2 reaction is highly dependent on the steric hindrance at the reaction center. openstax.org The reaction rate follows the trend: methyl > primary > secondary >> tertiary. masterorganicchemistry.com Tertiary halides, where the electrophilic carbon is bonded to three other carbon atoms, are generally considered unreactive towards the SN2 mechanism. masterorganicchemistry.comopenstax.org The bulky substituents effectively block the pathway for the nucleophile to perform a backside attack. libretexts.orgopenstax.org

This compound features a tertiary carbon atom bonded to the bromine leaving group (the carbon is attached to C2 and C6 of the ring, and the carbon of the nitrile group). Due to this significant steric hindrance, it is not expected to undergo nucleophilic substitution via an SN2 mechanism. Consequently, the classic backside attack and inversion of configuration are not considered viable reaction pathways for this compound.

If substitution were to occur on this compound, it would more likely proceed through a unimolecular (SN1) mechanism. This pathway involves the initial departure of the leaving group to form a planar, tertiary carbocation. The nucleophile can then attack this intermediate from either face, leading to a mixture of products with retained and inverted configurations, ultimately resulting in racemization. libretexts.org

Table 2: Comparison of SN1 and SN2 Reactions for this compound

| Feature | SN2 Mechanism | SN1 Mechanism | Relevance to this compound |

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary | The substrate is tertiary, strongly disfavoring SN2. masterorganicchemistry.comopenstax.org |

| Mechanism | One-step (concerted) libretexts.org | Two-step (via carbocation) libretexts.org | SN1 is the more probable substitution pathway. |

| Nucleophile Attack | Backside attack masterorganicchemistry.com | Attack from either face of planar carbocation libretexts.org | Backside attack is sterically hindered. |

| Stereochemistry | Inversion of configuration libretexts.org | Racemization (mixture of inversion and retention) libretexts.org | If substitution occurs, racemization is expected. |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] | The reaction rate would likely be independent of the nucleophile concentration. |

Advanced Applications and Derivatization in Organic Synthesis

1-Bromocyclohexane-1-carbonitrile as an Orthogonal Alkylation Agent

This compound serves as an effective orthogonal alkylation agent. biosynth.com This means it can selectively react with certain functional groups in a molecule without affecting others, a crucial feature in multi-step syntheses. It readily participates in reactions with a variety of functionalized organic halides, forming a new carbon-carbon bond at the carbon atom of the halide. biosynth.com This reaction is highly selective and notably does not necessitate the use of protecting groups or activation by copper catalysts. biosynth.com

The reactivity of this compound extends to high activity with nitroalkanes, which is particularly useful for the synthesis of diamines. biosynth.com

Utilization in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules to explore broad areas of chemical space for the discovery of new bioactive compounds. cam.ac.uknih.gov The goal of DOS is to generate molecular diversity in terms of the core scaffold and stereochemistry, rather than just appendage diversity. cam.ac.uk

This compound and its derivatives, such as 3-oxocyclohex-1-ene-1-carbonitrile, are valuable precursors in DOS. researchgate.net These scaffolds allow for the introduction of multiple points of diversity, leading to the generation of a wide range of complex and unique molecular structures. researchgate.netfrontiersin.org For instance, the reactivity of these cyclohexene-based nitriles in cycloadditions and conjugate additions provides access to a variety of molecular architectures. researchgate.net The ability to build upon these scaffolds in a stepwise manner allows for the systematic exploration of chemical space, a key principle of DOS. frontiersin.orgnih.gov

Precursor for Complex Polycyclic and Heterocyclic Scaffolds

The inherent reactivity of this compound and related structures makes them valuable starting materials for the synthesis of complex polycyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceuticals. nih.govnih.govsigmaaldrich.com

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, can be performed with high stereoselectivity using derivatives of this compound. For example, intramolecular copper(I)-catalyzed borylative difunctionalization of 1,3-enyne-tethered cyclic 1,3-diones can produce bicyclic products with excellent diastereo- and enantioselectivity. nih.gov The stereochemical outcome of such reactions can be influenced by the geometry of the starting material. nih.gov Furthermore, acid-catalyzed intramolecular cyclizations of cyclic hydroxy nitriles derived from 3-oxo-1-cyclohexene-1-carbonitrile demonstrate distinct stereoselectivity trends in Friedel-Crafts cyclizations. researchgate.net

Derivatives of this compound serve as key intermediates in the construction of bicyclic and tricyclic nitrile compounds. researchgate.net Through sequential reactions, such as 1,2- and 1,4-additions to 3-oxocyclohex-1-ene-1-carbonitrile, versatile intermediates like C-magnesiated nitriles can be generated. researchgate.net These intermediates can then undergo further annulations to provide access to complex bicyclic and tricyclic systems. researchgate.net This stepwise approach allows for the controlled assembly of intricate molecular frameworks.

Synthesis of Highly Functionalized Organic Molecules

The reactivity of the nitrile and bromo groups in this compound allows for its conversion into a variety of highly functionalized organic molecules.

This compound is a useful reagent for synthesizing diamines. biosynth.com Its high reactivity with nitroalkanes provides an efficient synthetic route to these important compounds. biosynth.com The synthesis of 1,3-diamines, in particular, is a significant area of research as they are important motifs in natural products and serve as building blocks in synthetic organic chemistry. rsc.org The conversion of the nitrile group and displacement of the bromine atom can lead to the formation of various nitrogen-containing compounds, which are a cornerstone of medicinal chemistry and materials science. scispace.comrsc.orgresearchgate.net For instance, chiral diamines are widely used as ligands in asymmetric synthesis. arkat-usa.org

Building Block for Quaternary Carbon-Bearing Structures

This compound is a specialized organic building block prized for its role in the synthesis of complex molecular architectures. sigmaaldrich.com Its structure, featuring a bromine atom and a nitrile group attached to the same carbon atom of a cyclohexane (B81311) ring, makes it an excellent electrophilic substrate for the construction of all-carbon quaternary centers. biosynth.comnih.gov The creation of these motifs—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis, often hindered by steric hindrance and competing reaction pathways such as β-hydride elimination. princeton.edu Molecules like this compound provide a direct and efficient route to these sterically congested structures, which are prevalent in pharmaceuticals and natural products. princeton.edunih.gov

The reactivity of this compound is centered on the quaternary carbon atom which is highly electrophilic. The presence of two electron-withdrawing groups, the bromo and the cyano moieties, polarizes the carbon-bromine bond, making the bromine an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity allows for the direct formation of a new carbon-carbon bond at this position, establishing a quaternary center in a single step.

Research Findings and Applications

Detailed research has demonstrated the utility of this compound as a potent alkylating agent. It readily participates in reactions with a diverse range of nucleophiles to create quaternary centers.

Alkylation of Organic Halides: The compound serves as an effective agent for orthogonal alkylation, reacting with various functionalized organic halides to form new C-C bonds. This process is noted for its high selectivity and does not necessitate the use of protecting groups or copper catalysis. biosynth.com

Reaction with Nitroalkanes: It exhibits high reactivity with nitroalkanes, a property that has been harnessed for the synthesis of diamines. biosynth.com

Cross-Coupling Reactions: The construction of quaternary carbons is a focal point of modern synthetic methods. While traditional cross-coupling reactions face challenges, the use of well-designed electrophilic building blocks is a key strategy. princeton.edu Iron-catalyzed cross-electrophile coupling, for instance, has been developed for the formation of all-carbon quaternary centers from tertiary bromides, proceeding through a biomimetic SH2 mechanism to avoid common side reactions. princeton.edu Similarly, palladium-catalyzed methods have been developed for the asymmetric α-arylation and vinylation of carbonyl compounds to forge enantioenriched quaternary centers. nih.gov this compound is an ideal substrate for analogous transformations.

Derivatization Potential: Beyond the initial C-C bond formation, the nitrile group offers a versatile handle for further synthetic modifications. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (cyclohexyl methylamine), allowing for the introduction of diverse functionalities and the elaboration into more complex target molecules. vaia.com

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀BrN |

| Molecular Weight | 188.06 g/mol nih.gov |

| CAS Number | 676132-35-7 nih.gov |

| IUPAC Name | This compound nih.gov |

| Canonical SMILES | C1CCC(CC1)(C#N)Br nih.gov |

The following table outlines the types of synthetic transformations where this compound acts as a key building block for creating quaternary carbons.

| Reaction Type | Reactant/Reagent | Product Feature | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Organometallic Reagents (e.g., Grignard, Organolithium) | Cyclohexane with a quaternary carbon bonded to a new alkyl/aryl group | Direct formation of a sterically hindered C-C bond. |

| Cross-Electrophile Coupling | Primary Alkyl Halides (with Fe or Pd catalyst) | Quaternary center formed via coupling of two electrophiles. princeton.edu | Overcomes limitations of traditional cross-coupling methods. princeton.edu |

| Reaction with N-Nucleophiles | Nitroalkanes | Precursor to diamine structures. biosynth.com | Useful in the synthesis of specialized amines. biosynth.com |

| Post-Reaction Derivatization | H₃O⁺ (hydrolysis) or LiAlH₄ (reduction) | Conversion of the nitrile to carboxylic acid or amine, respectively. | Increases molecular complexity and functional diversity. vaia.com |

Computational Chemistry in Understanding 1 Bromocyclohexane 1 Carbonitrile Reactivity

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly high-level ab initio methods and Density Functional Theory (DFT), are instrumental in understanding the fundamental aspects of a molecule's behavior. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy.

Ab initio and DFT calculations are employed to determine the optimized geometries of ground states and transition states for reactions involving 1-bromocyclohexane-1-carbonitrile. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy but are computationally demanding. rsc.orgd-nb.info DFT, with functionals like B3LYP, provides a balance between accuracy and computational cost, making it a popular choice for studying larger molecules. researchgate.netchemrxiv.org

For this compound, these calculations can predict bond lengths, bond angles, and dihedral angles for its most stable conformations. Furthermore, they are crucial for locating and characterizing transition state structures, which are the highest energy points along a reaction coordinate. arxiv.orgresearchgate.net The nature of the transition state, whether it corresponds to a concerted (SN2-like) or a stepwise (SN1-like) mechanism, can be elucidated by analyzing its geometry and vibrational frequencies. nih.govstanford.edu One imaginary frequency in the vibrational analysis confirms a true transition state.

Table 1: Representative Theoretical Methods for Studying this compound

| Method Type | Specific Method | Basis Set Example | Key Applications |

| Ab Initio | MP2, CCSD(T) | 6-311++G(d,p), aug-cc-pVTZ | Highly accurate energy calculations, geometry optimization of small systems, benchmarking DFT results. rsc.org |

| DFT | B3LYP, M06-2X | 6-31G(d), def2-TZVP | Geometry optimization, frequency calculations, reaction pathway analysis, prediction of spectroscopic properties. researchgate.netchemrxiv.org |

This table is illustrative and provides examples of commonly used methods. The choice of method and basis set depends on the specific property being investigated and the desired level of accuracy.

A key application of quantum mechanical calculations is the generation of energetic profiles, or reaction coordinate diagrams, for chemical transformations. rsc.orgresearchgate.net These profiles map the potential energy of the system as it evolves from reactants to products, passing through transition states and any intermediates. libretexts.orgrsc.orgkhanacademy.org

For this compound, a tertiary alkyl halide, nucleophilic substitution reactions are of significant interest. libretexts.orgresearchgate.net Computational studies can model the energy profiles for both SN1 and SN2 pathways.

SN1 Pathway: This mechanism would involve the initial, rate-determining departure of the bromide ion to form a tertiary carbocation intermediate. The subsequent attack of a nucleophile on this carbocation would be a low-energy step. The energy profile would show two peaks corresponding to the two transition states, with a distinct energy well for the carbocation intermediate. chemicalnote.comyoutube.com

SN2 Pathway: This concerted mechanism would involve the simultaneous attack of the nucleophile and departure of the bromide ion through a single pentacoordinate transition state. masterorganicchemistry.comacs.org The energy profile would exhibit a single energy barrier. usp.br

By calculating the activation energies (the energy difference between reactants and the transition state) for both pathways, computational chemistry can predict which mechanism is more favorable under specific conditions. masterorganicchemistry.comusp.br For tertiary substrates like this compound, the SN1 pathway is generally expected to be lower in energy due to the stability of the tertiary carbocation and the steric hindrance that disfavors the backside attack required for an SN2 reaction. chemicalnote.commasterorganicchemistry.com

Table 2: Hypothetical Energetic Data for Nucleophilic Substitution of a Tertiary Bromide

| Reaction Pathway | Species | Relative Energy (kcal/mol) |

| SN1 | Reactants | 0 |

| Transition State 1 (C-Br cleavage) | +15 to +20 | |

| Carbocation Intermediate | +5 to +10 | |

| Transition State 2 (Nu attack) | +6 to +11 | |

| Products | Variable | |

| SN2 | Reactants | 0 |

| Transition State | > +25 | |

| Products | Variable |

Note: These are generalized, hypothetical values for a tertiary bromide and would need to be specifically calculated for this compound. The actual values are highly dependent on the solvent and the nucleophile. nih.govusp.br

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the conformational behavior and dynamic properties of molecules over time.

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. sapub.orgyoutube.com For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, and these two forms are interconvertible via a "ring flip." youtube.comyoutube.com

In the case of this compound, a 1,1-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation. libretexts.orglibretexts.orgyoutube.com The ring flip will interchange these positions.

The relative stability of the two chair conformers is determined by the steric bulk of the substituents. libretexts.orglibretexts.org The conformer that places the sterically larger group in the more spacious equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions. khanacademy.orglibretexts.org The A-value of a substituent is a measure of this preference, representing the free energy difference between the axial and equatorial conformations. While the cyano group is sterically smaller than the bromine atom, the preference can be influenced by electrostatic interactions. Computational methods can precisely calculate the energy difference between the two chair conformers.

Table 3: Conformational Preferences in 1,1-Disubstituted Cyclohexanes

| Conformer | Bromine Position | Cyano Position | Relative Stability | Rationale |

| A | Axial | Equatorial | Less Stable (predicted) | Larger bromine atom experiences 1,3-diaxial steric strain with axial hydrogens. libretexts.org |

| B | Equatorial | Axial | More Stable (predicted) | Smaller cyano group in the axial position minimizes steric interactions. |

This prediction is based on the general principle of steric hindrance. Specific calculations are required for quantitative analysis.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, methods like DFT can be used to calculate:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can be compared with experimental spectra to confirm the structure and assign specific vibrational modes to observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly sensitive to the molecular geometry and electronic environment, providing a rigorous test for the accuracy of the computed structures.

Molecular dynamics (MD) simulations can be used to explore reaction pathways by simulating the movement of atoms over time. By applying a biasing potential or using accelerated MD techniques, rare events like chemical reactions can be observed on computationally accessible timescales. nih.gov These simulations can reveal the detailed atomic motions involved in the transition from reactants to products, providing a dynamic picture of the reaction mechanism.

Computational Prediction of Regio- and Stereoselectivity

Many reactions involving substituted cyclohexanes can lead to multiple products, making the prediction of regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) crucial. rsc.org Computational chemistry has become an indispensable tool for understanding and predicting these outcomes. nih.gov

For reactions involving this compound, such as elimination reactions, computational methods can be used to assess the relative energies of the transition states leading to different possible products. For example, in an E2 elimination, the reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (bromine). khanacademy.orglibretexts.org

Computational modeling can:

Analyze the different chair conformations to identify which β-hydrogens can achieve the necessary anti-periplanar orientation. libretexts.org

Calculate the activation energies for the elimination of each of these hydrogens.

The pathway with the lowest activation energy will correspond to the major product, thus predicting the regioselectivity of the elimination (e.g., formation of cyclohex-1-ene-1-carbonitrile vs. methylenecyclohexane).

Similarly, for nucleophilic substitution reactions where stereochemistry is a factor, computational modeling can determine the energetic feasibility of pathways leading to inversion or retention of configuration, thereby predicting the stereochemical outcome. nih.gov For SN2 reactions, inversion of configuration is the rule, while SN1 reactions proceeding through a planar carbocation intermediate typically lead to a racemic or near-racemic mixture of products. masterorganicchemistry.com

Theoretical Insights into Catalyst-Substrate Interactions

While specific computational studies on the catalyst-substrate interactions of this compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous α-halonitriles and related compounds provides a strong foundation for understanding its potential catalytic transformations. These studies, often employing Density Functional Theory (DFT), offer a window into the non-covalent interactions and electronic factors that underpin catalysis in these systems.

Theoretical models have been instrumental in dissecting the mechanisms of various catalytic reactions involving substrates similar to this compound. For instance, in the realm of organocatalysis, computational modeling has been crucial for understanding how catalysts like Cinchona alkaloids activate substrates through hydrogen bonding and other long-range interactions. nih.gov These studies calculate the energies of catalyst-substrate complexes and transition states, revealing how the catalyst stabilizes the transition state and lowers the activation energy of the reaction. nih.gov The use of computational methods allows for the rationalization of stereoselectivity by comparing the energies of pathways leading to different stereoisomers. nih.gov

Cooperative catalysis, where two or more catalysts work in concert, has also been explored computationally for related systems. Theoretical studies on the combined action of hydrogen bond donors (like thioureas) and halogen bond donors have been conducted to understand their synergistic effects. chemrxiv.org Such computational analyses can determine the most likely pathway of interaction, for example, whether one catalyst activates the other, or if they both interact with the substrate simultaneously. chemrxiv.org

In the context of transition metal catalysis, computational studies can elucidate the role of the metal center and the ligands. For reactions involving α-bromonitriles, such as nickel-catalyzed cross-coupling reactions, DFT calculations can model the oxidative addition of the C-Br bond to the metal center, the subsequent transmetalation, and the final reductive elimination step. These calculations help in understanding ligand effects on reaction efficiency and enantioselectivity.

The table below summarizes various computational approaches and theoretical insights gained from studies on compounds analogous to this compound, which can be extrapolated to understand its reactivity.

| Catalytic System/Reaction Type | Computational Method | Key Theoretical Insights | Analogous Substrates Studied |

| Asymmetric Organocatalysis | DFT (e.g., B3LYP, M06-2X) | Elucidation of reaction mechanisms and origins of stereoselectivity through analysis of catalyst-substrate complexes and transition state energies. nih.gov | α,α-disubstituted aldehydes nih.gov |

| Cooperative Organocatalysis | DFT (e.g., M06-2X/SDD) | Analysis of synergistic effects between catalysts, ruling out or confirming proposed activation pathways. chemrxiv.org | General electrophiles activated by HB/XB donors chemrxiv.org |

| Nucleophilic Substitution | DFT | Analysis of reactivity patterns, reaction force, and electronic flow to understand substituent effects. nih.gov | Nitroarenes, α-haloketones nih.govup.ac.za |

| Transition Metal Catalysis | DFT | Modeling of catalytic cycles (e.g., oxidative addition, reductive elimination) to understand ligand effects and reaction scope. nih.gov | Racemic α-bromonitriles nih.gov |

Furthermore, theoretical studies on nucleophilic substitution reactions of similar compounds, such as α-haloketones, provide a framework for analyzing the reactivity of the carbon-bromine bond in this compound. up.ac.za These computational models can predict whether a reaction is likely to proceed via an SN1 or SN2 mechanism and how the presence of a catalyst might influence this pathway.

Future Directions and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are guiding the evolution of synthetic chemistry, demanding processes that are safer, more efficient, and environmentally conscious. researchgate.net The current synthesis of 1-bromocyclohexane-1-carbonitrile and related compounds often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research is focused on developing more sustainable alternatives.

Key areas of development include:

Benign Solvents and Reagents: A major goal is to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as methanol (B129727) or even water. scirp.orgdntb.gov.ua Research into solid-supported reagents or alternative brominating agents that are less corrosive and produce more benign byproducts than traditional sources is a critical avenue.

Catalytic Approaches: The development of catalytic methods, for both the cyanation and bromination steps, could significantly reduce the stoichiometric waste associated with current syntheses. For instance, exploring catalytic systems for the hydrocyanation of a cyclohexanone (B45756) derivative or for oxidative bromination could offer substantial environmental benefits. rsc.org

Waste Valorization: Future synthetic designs will aim to produce byproducts that are either environmentally harmless (like water or nitrogen) or can be easily recycled and reused within the process, moving towards a circular chemical economy. scirp.orggoogle.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Parameter | Traditional Approach | Sustainable (Future) Approach |

|---|---|---|

| Starting Material | Multi-step from various precursors | One-pot synthesis from cyclohexanone |

| Solvents | Chlorinated solvents, ethers | Methanol, water, or solvent-free conditions |

| Reagents | Stoichiometric, potentially hazardous brominating agents | Catalytic systems, recyclable reagents |

| Process | Multiple workups and isolations | Telescoped or one-pot reactions |

| Byproducts | Significant inorganic and organic waste | Benign byproducts (e.g., NaCl, H₂O) or recyclable streams |

Exploration of Unprecedented Reactivity Modes of the Quaternary Carbon

The quaternary carbon of this compound is the cornerstone of its synthetic utility. While its function as an electrophilic center for alkylation is established, significant potential remains for uncovering novel reaction pathways. biosynth.com The steric hindrance and the electronic influence of the nitrile and bromine substituents create a unique chemical environment ripe for exploration.

Future research will likely focus on:

Transition-Metal-Catalyzed Cross-Coupling: While challenging due to steric hindrance, the development of specialized ligands and catalytic systems could enable reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings directly at the quaternary center. This would provide a powerful and direct method for constructing complex spirocyclic and branched molecular architectures.